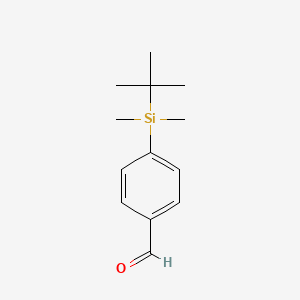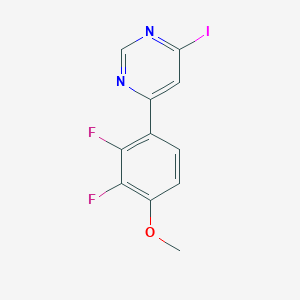![molecular formula C16H16ClN5O B8412761 6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B8412761.png)
6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine
Descripción general
Descripción
6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold . Common reagents used in these reactions include various chlorinating agents, pyridine derivatives, and morpholine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins that are crucial for the survival of pathogenic microorganisms . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the death of the microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another class of compounds with similar structural features and biological activities.
2-ethyl-6-chloro imidazo[1,2-a]pyridine: Known for its improved potency against extracellular and intracellular Mycobacterium tuberculosis.
Uniqueness
6-chloro-N-(5-morpholinopyridin-2-yl)imidazo[1,2-a]pyridin-8-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its morpholine and pyridine moieties contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C16H16ClN5O |
|---|---|
Peso molecular |
329.78 g/mol |
Nombre IUPAC |
6-chloro-N-(5-morpholin-4-ylpyridin-2-yl)imidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C16H16ClN5O/c17-12-9-14(16-18-3-4-22(16)11-12)20-15-2-1-13(10-19-15)21-5-7-23-8-6-21/h1-4,9-11H,5-8H2,(H,19,20) |
Clave InChI |
JVWRWVGSUBBBOG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CN=C(C=C2)NC3=CC(=CN4C3=NC=C4)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chlorobenzo[b]thiophen-7-ol](/img/structure/B8412719.png)
![Ethyl 4-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B8412721.png)





![4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-benzaldehyde](/img/structure/B8412759.png)

![8-Chloro-4,5-dihydro-1-methyl-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-one](/img/structure/B8412776.png)
